![molecular formula C11H15Cl2N5O2 B14367436 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione CAS No. 94520-76-0](/img/structure/B14367436.png)
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is a synthetic compound known for its cytotoxic properties It belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.
科学的研究の応用
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This leads to the formation of interstrand cross-links (ICLs), which prevent DNA replication and transcription, ultimately causing cell death .
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the purine scaffold. This combination allows it to effectively target and alkylate DNA, making it a potent chemotherapeutic agent.
特性
CAS番号 |
94520-76-0 |
|---|---|
分子式 |
C11H15Cl2N5O2 |
分子量 |
320.17 g/mol |
IUPAC名 |
8-[bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15Cl2N5O2/c1-16-7-8(17(2)11(20)15-9(7)19)14-10(16)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,15,19,20) |
InChIキー |
CZMLGOIMTQWBTA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


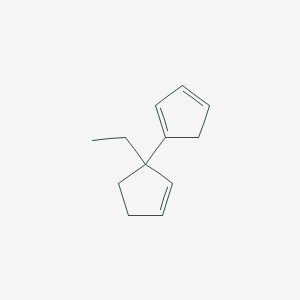
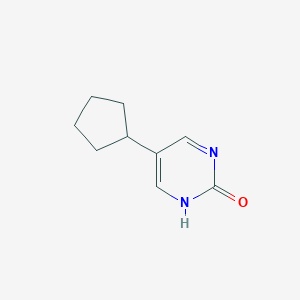
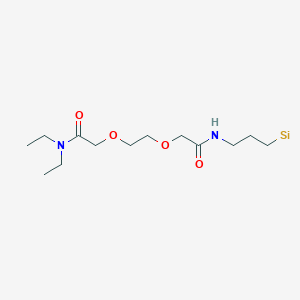
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
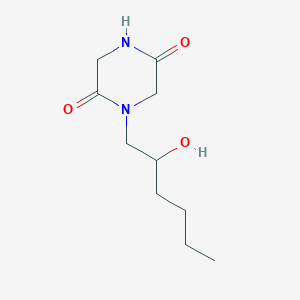
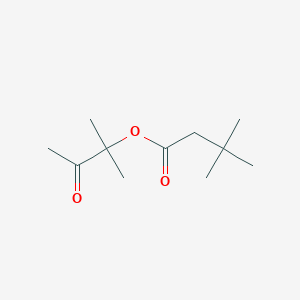
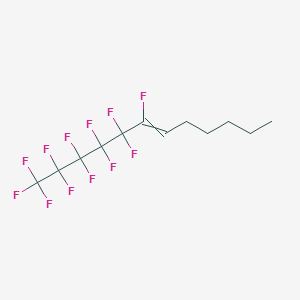
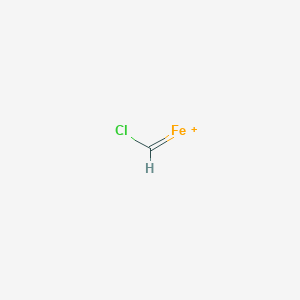

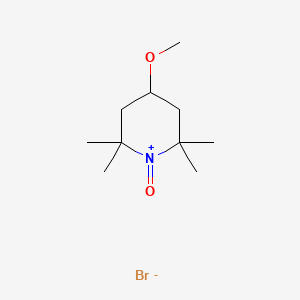


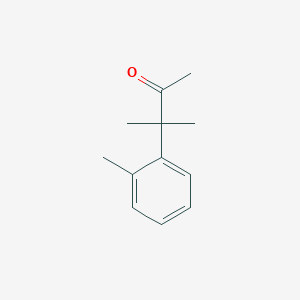
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
